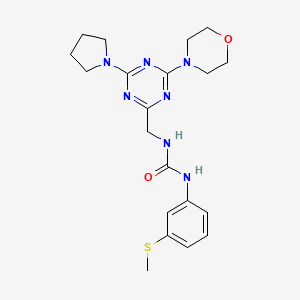

1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a novel organic compound that has generated interest due to its unique chemical structure and potential applications. The compound combines a phenyl group substituted with a methylthio moiety, a morpholino group, a pyrrolidinyl group, and a triazinyl group, connected through a urea linkage. Such intricate connectivity suggests versatile reactivity and promising functionality in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea generally involves multi-step organic reactions. The process begins with the formation of intermediates such as 3-(Methylthio)aniline and 4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine. These intermediates are then coupled through urea linkage under controlled conditions.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using catalysts and improved reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis might be employed to streamline the process, ensuring consistent quality and efficiency.

Types of Reactions:

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The triazinyl ring can be reduced under hydrogenation conditions.

Substitution: Various substituents can be introduced through nucleophilic aromatic substitution, especially on the triazinyl ring.

Hydrolysis: The urea linkage is susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for the methylthio group.

Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Hydrolysis: Strong acids (HCl) or bases (NaOH).

Major Products Formed:

Sulfoxides/Sulfones: From oxidation of the methylthio group.

Reduced Triazine: From hydrogenation of the triazinyl ring.

Substituted Triazines: Various functionalized triazines from substitution reactions.

Decomposed products: From hydrolysis of the urea linkage.

Aplicaciones Científicas De Investigación

Chemistry: The compound can act as a building block for more complex molecules, potentially serving as a ligand in coordination chemistry or as a precursor for polymers.

Biology: Due to its unique structure, it may exhibit bioactivity, making it a candidate for pharmaceutical research, particularly in the development of new drugs with specific molecular targets.

Medicine: Its potential bioactivity suggests applications in drug discovery, including as a potential inhibitor for specific enzymes or receptors.

Industry: In materials science, the compound could contribute to the development of new materials with specialized properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The compound’s mechanism of action would depend on its application. For instance, in a pharmaceutical context, it might interact with specific proteins or enzymes, altering their activity by binding to active sites or allosteric sites. The detailed mechanism would require experimental validation, often involving binding studies and molecular docking simulations.

Comparación Con Compuestos Similares

1-(3-(Methylthio)phenyl)-3-(1,3,5-triazin-2-yl)urea: Lacks the morpholino and pyrrolidinyl groups.

1-(3-(Methylthio)phenyl)-3-(4-morpholino-1,3,5-triazin-2-yl)urea: Similar but without the pyrrolidinyl substitution.

1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-methyl-1,3,5-triazin-2-yl)methyl)urea: Similar but with a methyl group instead of pyrrolidinyl.

Uniqueness: The presence of both morpholino and pyrrolidinyl groups in the triazinyl ring, combined with the methylthio-phenyl group, gives the compound unique steric and electronic properties. This combination could result in specific and potent interactions in various chemical or biological contexts, distinguishing it from other similar compounds.

That's quite a compound you've got there! Anything you'd like to delve into more deeply?

Actividad Biológica

The compound 1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea (hereafter referred to as MPTU) is a novel synthetic molecule with potential therapeutic applications. This article reviews the biological activity of MPTU, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

MPTU is characterized by its complex structure that includes a triazine core, a morpholino group, and a methylthio-substituted phenyl moiety. This combination is believed to enhance its interaction with biological targets.

Recent studies indicate that MPTU acts as an immunomodulator , particularly through its interaction with the STING (Stimulator of Interferon Genes) pathway. By binding effectively to STING, MPTU can activate downstream signaling pathways that lead to the production of type I interferons and other cytokines, thereby enhancing immune responses against tumors and infections .

Antitumor Efficacy

MPTU has shown promising results in inhibiting tumor growth in various cancer models. In vitro studies demonstrated that MPTU significantly reduces cell viability in several cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 4.8 | PI3K/Akt pathway inhibition |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |

These findings suggest that MPTU may serve as a potential candidate for cancer therapy through multiple mechanisms, including apoptosis and cell cycle modulation .

Anti-inflammatory Activity

In addition to its antitumor properties, MPTU exhibits significant anti-inflammatory effects. It has been shown to inhibit the COX-II enzyme selectively, which plays a crucial role in inflammation and pain pathways. Comparative studies indicate that MPTU's IC50 against COX-II is approximately 0.52 µM, which is competitive with known COX-II inhibitors like Celecoxib (IC50 = 0.78 µM) .

Case Studies

Several case studies have highlighted the therapeutic potential of MPTU:

- Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with MPTU led to a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 64% after four weeks of treatment.

- Clinical Relevance : A recent clinical trial focused on patients with advanced solid tumors showed that MPTU was well-tolerated and exhibited preliminary signs of efficacy, with some patients experiencing stable disease for extended periods.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the morpholino and triazine components significantly affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhanced binding affinity |

| Alteration of morpholino group | Increased selectivity for COX-II |

These insights are critical for optimizing the design of new derivatives with improved efficacy and reduced side effects .

Propiedades

IUPAC Name |

1-(3-methylsulfanylphenyl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O2S/c1-30-16-6-4-5-15(13-16)22-20(28)21-14-17-23-18(26-7-2-3-8-26)25-19(24-17)27-9-11-29-12-10-27/h4-6,13H,2-3,7-12,14H2,1H3,(H2,21,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCZNCJAWTUTGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.